(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one
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Overview
Description
(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a bromine atom and a hydroxyl group attached to a dihydrofuran ring, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one typically involves the bromination of a suitable dihydrofuran precursor. One common method is the bromination of 4-hydroxydihydrofuran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium thiolate (KSH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 3-hydroxy-4-hydroxydihydrofuran-2-one or 3-thio-4-hydroxydihydrofuran-2-one.
Oxidation: Formation of 3-bromo-4-oxodihydrofuran-2-one.
Reduction: Formation of 3-hydroxy-4-hydroxydihydrofuran-2-one.
Scientific Research Applications
(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one involves its interaction with specific molecular targets, depending on the context of its use. For instance, in substitution reactions, the bromine atom acts as a leaving group, facilitating the nucleophilic attack. In biological systems, its hydroxyl and bromine groups may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Bromo-4-hydroxydihydrofuran-2-one: The enantiomer of (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one, with similar reactivity but different stereochemistry.
3-Bromo-4-hydroxyfuran-2-one: Lacks the dihydro component, leading to different reactivity and applications.
4-Hydroxy-2-butanone: A simpler structure with similar functional groups but different reactivity due to the absence of the furan ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups on a dihydrofuran ring. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-3-bromo-4-hydroxyoxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3/c5-3-2(6)1-8-4(3)7/h2-3,6H,1H2/t2-,3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBJYHHQISGKMF-HRFVKAFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C(=O)O1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451663 |
Source
|
Record name | (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117858-88-5 |
Source
|
Record name | (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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